REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:6]=[CH:5][NH:4][N:3]=1.CN1[CH:15]=[CH:14][C:12](=[O:13])N(C)C1=O.[O-]CC.[Na+:20].C(O)C>CO.ClCCl>[N:4]1[N:3]2[CH:15]=[CH:14][C:12]([O-:13])=[N:1][C:2]2=[CH:6][CH:5]=1.[Na+:20] |f:2.3,7.8|
|
Name
|
|
Quantity
|
9.38 g
|
Type
|
reactant
|
Smiles
|
NC1=NNC=C1
|
Name
|
|
Quantity
|
14.7 g
|
Type
|
reactant
|
Smiles
|
CN1C(=O)N(C(=O)C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(=O)N(C(=O)C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated to reflux
|
Type
|
WAIT
|
Details
|
Within minutes
|
Type
|
CUSTOM
|
Details
|
a heavy precipitate formed
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with cold ethanol and vacuum
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
sodium pyrazolo[1,5-a]pyrimidin-5-olate
|
Type
|
product
|
Smiles
|
N1=CC=C2N1C=CC(=N2)[O-].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.47 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |